3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an indole moiety, and a dimethoxyphenyl group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or neuroprotective effects, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the indole moiety. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives, indole derivatives, and dimethoxyphenyl compounds. Examples include:
- 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-13,22,29H,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMBBPSQCQWRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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